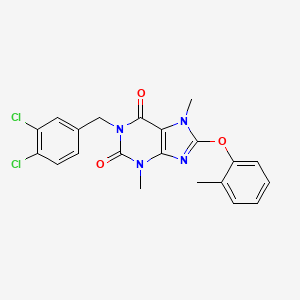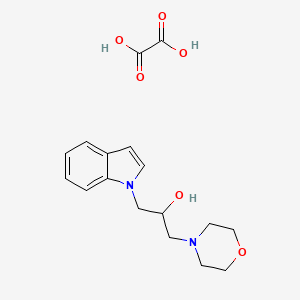
N-(3-methoxyphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MNPA, and it has a molecular formula of C19H17N3O5. MNPA is a member of the pyrrolidinecarboxamide family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of MNPA is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and the growth of cancer cells, as well as the inhibition of viral replication.
Biochemical and Physiological Effects:
MNPA has been shown to have a range of biochemical and physiological effects in laboratory experiments. These include the inhibition of the NF-κB pathway, which is involved in inflammation and cancer, as well as the inhibition of the PI3K/Akt pathway, which is involved in cell growth and survival. MNPA has also been shown to have anti-viral activity against a range of viruses, including HIV and influenza.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MNPA for laboratory experiments is its wide range of biological activities, which make it a useful tool for studying a variety of diseases and biological processes. However, MNPA can be difficult to synthesize and purify, which can limit its use in some experiments. In addition, MNPA can be toxic at high concentrations, which can make it difficult to use in certain cell-based assays.
Orientations Futures
There are many potential future directions for research on MNPA. One area of interest is the development of new drugs based on MNPA, which could be used to treat a range of diseases. Another area of interest is the study of the molecular mechanisms underlying the biological activities of MNPA, which could lead to a better understanding of the pathways involved in inflammation, cancer, and viral replication. Finally, there is potential for the development of new synthetic methods for MNPA, which could make it easier and more cost-effective to produce.
Applications De Recherche Scientifique
MNPA has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. MNPA has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. These properties make MNPA a promising candidate for the development of new drugs to treat a variety of diseases.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-26-16-7-2-4-13(9-16)19-18(23)12-8-17(22)20(11-12)14-5-3-6-15(10-14)21(24)25/h2-7,9-10,12H,8,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJNXRLNVYYGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-thiazole](/img/structure/B4169958.png)
![diethyl 5-amino-2-methyl-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4169972.png)
![1-(3-methoxy-2-naphthoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4169974.png)
![12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4169982.png)
![6-(4-methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4169990.png)
![4-(2-{[4-(benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4169994.png)
![4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B4170001.png)

![ethyl 1-{N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4170010.png)

![3-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4170018.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetamide](/img/structure/B4170026.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4170029.png)
![3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride](/img/structure/B4170042.png)